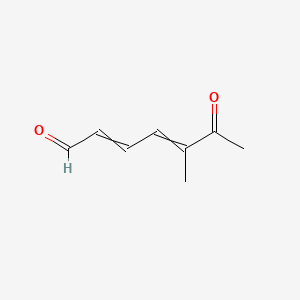
5-Methyl-6-oxohepta-2,4-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6-oxohepta-2,4-dienal is a heptadienal compound characterized by the presence of an oxo group at position 6 and a methyl group at position 5. It is a naturally occurring aldehyde found in various food sources such as fish, meat, and vegetables, contributing to their characteristic flavor and aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 5-Methyl-6-oxohepta-2,4-dienal involves the Vilsmeier reaction of α-oxo-ketenedithioacetals. This method is known for its efficiency and simplicity in producing dienals. The reaction conditions typically involve the use of formylating agents and mild temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through the same Vilsmeier reaction, scaled up to meet commercial demands. The process involves careful control of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-oxohepta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but often involve nucleophiles and catalysts to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-6-oxohepta-2,4-dienal has several applications in scientific research:
Synthesis of Natural Products: It serves as a key intermediate in the synthesis of natural products like strobilurin B.
Facile Synthesis Methods: The compound is used in the development of new synthesis methods for dienals.
Palladium-Catalyzed Cross-Coupling Reactions: It is employed in palladium-catalyzed cross-coupling reactions with functional organozinc reagents.
Atmospheric Chemistry Studies: The compound is studied in the context of atmospheric chemistry, particularly in the oxidation of toluene.
Aerobic Degradation Studies: It is a product in the aerobic degradation of certain nitrotoluenes, relevant to environmental chemistry.
Mechanism of Action
The mechanism of action of 5-Methyl-6-oxohepta-2,4-dienal involves its reactivity as an aldehyde and a conjugated diene. The compound can undergo nucleophilic addition at the aldehyde group and electrophilic addition at the conjugated double bonds. These reactions are facilitated by the electron-withdrawing nature of the oxo group, which activates the molecule towards various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Hepta-2,4-dienal: Similar structure but lacks the methyl and oxo groups.
2-Methyl-6-oxohepta-2,4-dienal: Similar structure with a methyl group at position 2 instead of 5.
6-Oxohepta-2,4-dienal: Lacks the methyl group at position 5.
Uniqueness
5-Methyl-6-oxohepta-2,4-dienal is unique due to the specific positioning of the methyl and oxo groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
5-methyl-6-oxohepta-2,4-dienal |
InChI |
InChI=1S/C8H10O2/c1-7(8(2)10)5-3-4-6-9/h3-6H,1-2H3 |
InChI Key |
YNQYKBMYTYYVJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI)](/img/structure/B13818376.png)
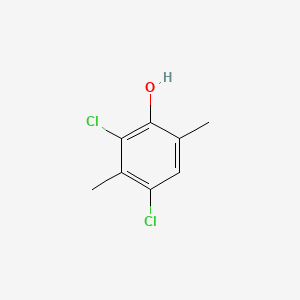
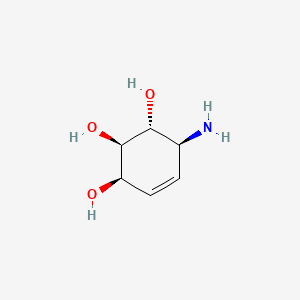
![N-[(Piperazin-1-yl)methyl]acetamide](/img/structure/B13818400.png)
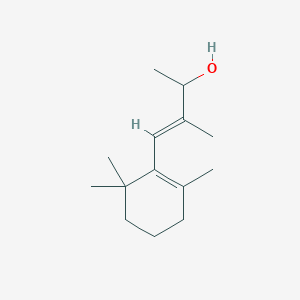
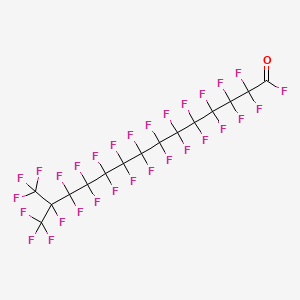
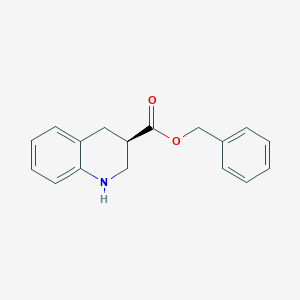


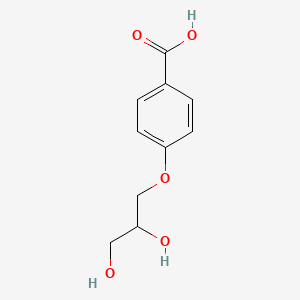
![2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol](/img/structure/B13818434.png)
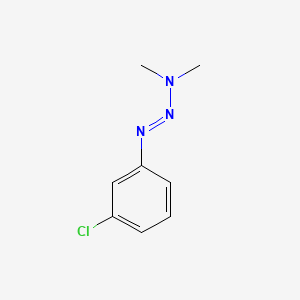
![[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid](/img/structure/B13818443.png)
